molecular formula C21H21NO3S2 B5012787 (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5012787
M. Wt: 399.5 g/mol
InChI Key: XWGGFGPAQMKKBR-CPNJWEJPSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or alcohols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-3-22-20(23)19(27-21(22)26)13-16-10-11-17(18(12-16)24-4-2)25-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGFGPAQMKKBR-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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